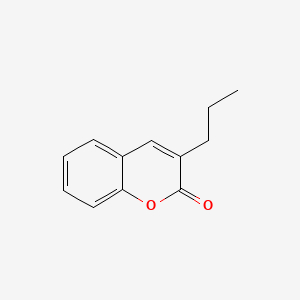
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Diamines and Diketones: This method involves the reaction of a diamine with a diketone under acidic or basic conditions.
Catalytic Hydrogenation: This method may involve the reduction of a quinoxaline derivative using a hydrogenation catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production with consistent quality.
化学反应分析
Types of Reactions
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives using oxidizing agents.
Reduction: Further hydrogenation to produce fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield quinoxaline derivatives.
Reduction: May yield fully saturated quinoxaline derivatives.
Substitution: May yield various substituted quinoxaline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with similar structural features.
Trimethylquinoxaline: A derivative with different methyl group positions.
Dihydroquinoxaline: A reduced form with similar chemical properties.
Uniqueness
5,7,8-Trimethyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to its specific substitution pattern and potential biological activities. Its unique structure may confer distinct chemical reactivity and biological properties compared to other similar compounds.
属性
CAS 编号 |
98055-55-1 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
5,7,8-trimethyl-2,3-dihydroquinoxalin-6-ol |
InChI |
InChI=1S/C11H14N2O/c1-6-7(2)11(14)8(3)10-9(6)12-4-5-13-10/h14H,4-5H2,1-3H3 |
InChI 键 |
SJGIXRUXMMZZNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NCCN=C2C(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



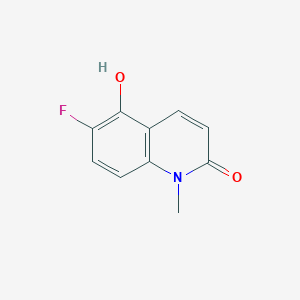
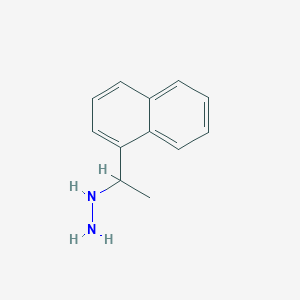
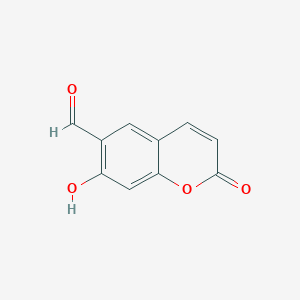

![5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane](/img/structure/B11905825.png)
![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
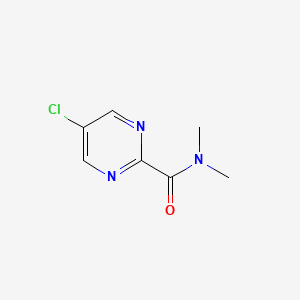
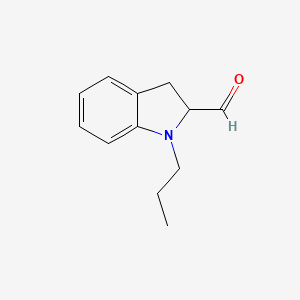
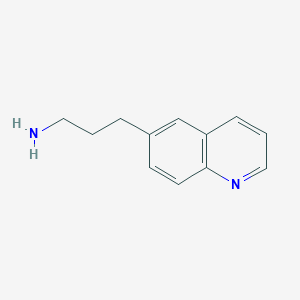
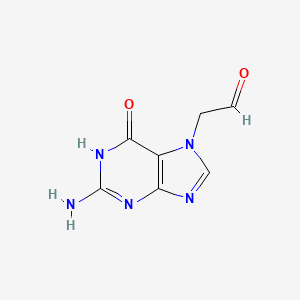

![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
